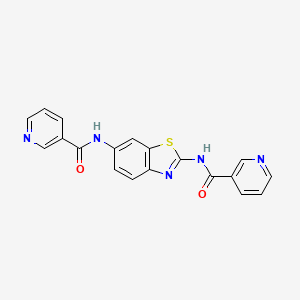![molecular formula C16H14ClN3O2 B4733174 N-[2-(4-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]benzamide](/img/structure/B4733174.png)
N-[2-(4-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]benzamide
Overview
Description
N-[2-(4-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]benzamide, also known as CVB, is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. CVB has been found to exhibit promising anticancer, antifungal, and antibacterial activities, making it a potential candidate for drug development.
Mechanism of Action
The exact mechanism of action of N-[2-(4-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]benzamide is not fully understood, but it is believed to act through the inhibition of various cellular pathways. N-[2-(4-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]benzamide has been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity. Additionally, N-[2-(4-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]benzamide has been found to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
N-[2-(4-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]benzamide has been found to exhibit various biochemical and physiological effects. In addition to its anticancer, antifungal, and antibacterial activities, N-[2-(4-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]benzamide has been found to possess anti-inflammatory and antioxidant properties. It has also been found to regulate the expression of various genes involved in cellular processes such as cell cycle regulation and DNA repair.
Advantages and Limitations for Lab Experiments
N-[2-(4-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]benzamide has several advantages for lab experiments, including its potent activity against cancer cells, fungi, and bacteria, as well as its potential for drug development. However, there are also limitations to using N-[2-(4-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]benzamide in lab experiments, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several potential future directions for research on N-[2-(4-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]benzamide. One area of interest is the development of N-[2-(4-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]benzamide-based drugs for the treatment of cancer, fungal infections, and bacterial infections. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(4-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]benzamide and its potential for use in combination with other drugs or therapies. Finally, research is needed to investigate the potential toxicity and side effects of N-[2-(4-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]benzamide, as well as its pharmacokinetics and pharmacodynamics.
In conclusion, N-[2-(4-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]benzamide is a chemical compound that has shown promising therapeutic potential in scientific research. Its potent anticancer, antifungal, and antibacterial activities make it a potential candidate for drug development. Further research is needed to fully understand its mechanism of action, potential toxicity, and pharmacokinetics, as well as its potential for use in combination with other drugs or therapies.
Scientific Research Applications
N-[2-(4-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, N-[2-(4-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]benzamide has been found to possess antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.
properties
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c17-13-8-6-11(7-9-13)10-14(16(22)20-18)19-15(21)12-4-2-1-3-5-12/h1-10H,18H2,(H,19,21)(H,20,22)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNACQBKOXAFRP-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-(2-methoxy-4-nitrophenyl)-2-furyl]-1,3-benzothiazole](/img/structure/B4733094.png)
![2-(4-chlorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B4733109.png)
![4-fluoro-N-({1-[3-(methylthio)benzyl]-3-piperidinyl}methyl)benzamide](/img/structure/B4733117.png)
![3-(1,3-benzodioxol-5-yl)-6-methyl-N-(5-methyl-3-isoxazolyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4733120.png)
![1-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4733126.png)
![5-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4733127.png)
![methyl 4-{[(2-methylbenzyl)sulfonyl]amino}benzoate](/img/structure/B4733138.png)
![6-cyclopropyl-1-methyl-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4733145.png)
![N-[2-(dimethylamino)ethyl]-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4733148.png)
![N-{3-[(anilinocarbonyl)amino]phenyl}acetamide](/img/structure/B4733153.png)

![6-bromo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4733165.png)
![5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B4733183.png)
![ethyl (3-{[1-(2,3-dichlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B4733194.png)